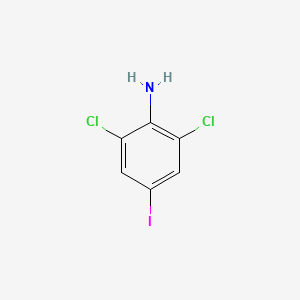

2,6-Dichloro-4-iodoaniline

Description

Contextualization within Halogenated Aniline (B41778) Chemistry

Halogenated anilines are a class of compounds where one or more hydrogen atoms on the aniline ring have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). The presence and position of these halogens significantly influence the chemical and physical properties of the molecule.

The amino group (-NH2) in aniline is a strong activating group, meaning it donates electron density to the aromatic ring, making it more reactive towards electrophilic substitution. chemistrysteps.comnumberanalytics.com However, this high reactivity can sometimes lead to multiple substitutions and a lack of selectivity. chemistrysteps.com The introduction of halogen atoms, which are electron-withdrawing, helps to modulate this reactivity, allowing for more controlled and specific chemical transformations. msu.edu

2,6-Dichloro-4-iodoaniline is a prime example of a polyhalogenated aniline. The two chlorine atoms at positions 2 and 6, and the iodine atom at position 4, create a unique electronic and steric environment around the aniline core. This specific substitution pattern makes it a subject of interest in synthetic chemistry.

Some halogenated anilines have also been identified as natural products, biosynthesized by marine organisms such as microalgae. researchgate.netrsc.org This discovery has opened new avenues of research into the biosynthesis and ecological roles of these compounds. researchgate.net

Significance of Halogen Substitutions in Aromatic Compounds

The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, is a fundamental transformation in organic chemistry. wikipedia.orglibretexts.org This modification imparts significant changes to the molecule's properties:

Electronic Effects: Halogens are electronegative and exert an electron-withdrawing inductive effect, which can deactivate the aromatic ring towards further electrophilic substitution. msu.edu However, they also possess lone pairs of electrons that can be donated to the ring through resonance, a competing effect. The balance between these inductive and resonance effects influences the reactivity and regioselectivity of subsequent reactions.

Leaving Group Ability: Halogens, particularly iodine and bromine, can serve as excellent leaving groups in nucleophilic aromatic substitution and cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Biological Activity: The presence of halogens can significantly impact the biological activity of a molecule. Halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of drug candidates. nih.gov For instance, halogenated compounds are explored for their antimicrobial and antibiofilm properties. nih.govresearchgate.net

The specific combination of two chlorine atoms and one iodine atom in this compound provides a unique platform for chemical exploration, combining the electronic influence of chlorine with the reactive potential of the carbon-iodine bond.

Overview of Research Trajectories for Halogenated Anilines

Research involving halogenated anilines is diverse and spans several key areas:

Synthetic Methodology: A primary focus is the development of new and efficient methods for the synthesis of halogenated anilines with precise control over the number and position of the halogen atoms. nih.govresearchgate.net This includes exploring various halogenating agents and catalytic systems. wikipedia.orgorganicchemistrytutor.comnih.gov For instance, the synthesis of this compound itself can be achieved through the iodination of 2,6-dichloroaniline (B118687). ontosight.airasayanjournal.co.in

Cross-Coupling Reactions: Halogenated anilines, particularly iodo- and bromo-substituted ones, are valuable substrates in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the construction of complex molecular architectures, which is crucial in the synthesis of pharmaceuticals and advanced materials. nih.gov

Biological and Medicinal Chemistry: Researchers are actively investigating the biological properties of halogenated anilines. This includes screening for antimicrobial, antifungal, and anticancer activities. nih.govresearchgate.net The unique substitution pattern of compounds like this compound makes them interesting candidates for the development of novel therapeutic agents. For example, it has been used in the synthesis of photoswitchable histone deacetylase (HDAC) inhibitors for targeted cancer therapy. acs.org

Materials Science: The electronic properties imparted by halogen atoms make halogenated aromatic compounds, including anilines, of interest in the design of new organic materials with specific optical or electronic properties. solubilityofthings.com

Coordination Chemistry: Halogenated anilines can also act as ligands in the formation of metal complexes. For example, a Schiff base derived from this compound has been used to synthesize inner transition metal complexes. researchgate.net

The study of this compound and other halogenated anilines continues to be a vibrant area of research, driven by their versatility as synthetic intermediates and their potential for a wide range of applications.

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichloro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCYDUGLECLFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219990 | |

| Record name | Aniline, 2,6-dichloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-89-2 | |

| Record name | 2,6-Dichloro-4-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, 2,6-dichloro-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 2,6-dichloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,6 Dichloro 4 Iodoaniline

Advanced Synthetic Routes to 2,6-Dichloro-4-iodoaniline

Direct halogenation offers a straightforward approach to introducing chloro and iodo substituents onto an aniline (B41778) framework. These methods rely on the careful selection of halogenating agents and reaction conditions to control the regioselectivity of the substitution.

N-Chlorosuccinimide (NCS) is a versatile and convenient reagent for the chlorination of aromatic compounds, including anilines and their derivatives. tandfonline.comcommonorganicchemistry.com For the synthesis of this compound, a potential strategy involves the dichlorination of a 4-iodoaniline (B139537) precursor. The ortho-directing nature of the amino group, combined with the deactivating effect of the iodine atom, can be exploited to achieve chlorination at the 2 and 6 positions.

Research on analogous compounds, such as the chlorination of 3,5-difluoro-4-iodoaniline, demonstrates the feasibility of this approach. In one study, treating 3,5-difluoro-4-iodoaniline with two equivalents of NCS in refluxing acetonitrile (B52724) yielded the monochlorinated product, 2-chloro-3,5-difluoro-4-iodoaniline. tandfonline.comtandfonline.com Further optimization of reaction conditions, such as increasing the amount of NCS and extending the reaction time, could potentially lead to the desired dichlorinated product. Acetonitrile is often the solvent of choice for such reactions involving deactivated anilines. tandfonline.com

Table 1: Example of NCS Chlorination of a Substituted 4-Iodoaniline

| Starting Material | Reagent | Equivalents of NCS | Solvent | Conditions | Product | Yield | Reference |

|---|

The direct iodination of 2,6-dichloroaniline (B118687) at the para position presents a direct route to the target molecule. Systems employing molecular iodine (I₂) in combination with silver salts (AgX) are effective for the iodination of chlorinated aromatic compounds. uky.edunih.gov The silver salt activates the iodine molecule, forming a more potent electrophilic iodinating species and insoluble silver iodide. nih.govolemiss.edu

Studies on the iodination of 3,5-dichloroaniline, a structural analog of 2,6-dichloroaniline, show a preference for para-iodination. uky.edunih.gov Various silver salts, including silver sulfate (Ag₂SO₄), silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (AgBF₄), and silver hexafluorophosphate (AgPF₆), have been investigated. uky.edunih.gov Among these, Ag₂SO₄ provided a good conversion and reasonable yield of the para-iodinated product, 3,5-dichloro-4-iodoaniline. uky.edu This suggests that a similar approach would be effective for the para-iodination of 2,6-dichloroaniline.

Table 2: Regioselective Iodination of 3,5-Dichloroaniline with AgX/I₂ Systems

| Silver Salt (AgX) | Solvent | Conversion (%) | Yield of para-product (%) | Reference |

|---|---|---|---|---|

| Ag₂SO₄ | Dichloromethane | 87 | 66 | uky.edu |

| AgSbF₆ | Dichloromethane | 58 | 41 | uky.edu |

| AgBF₄ | Dichloromethane | 32 | 22 | uky.edu |

A stepwise approach allows for precise control over the introduction of each halogen atom, which is particularly useful for synthesizing polysubstituted anilines. This strategy often involves protecting a reactive site, performing halogenation at other positions, and then deprotecting or substituting the initial site.

For the synthesis of this compound, a viable pathway involves first protecting the highly reactive para-position of an aniline derivative. googleapis.comepo.org A common method is para-bromination. The resulting 4-bromoanilide can then be subjected to chlorination. epo.org The bromine atom at the para position and the acetamido group direct the incoming chlorine atoms to the ortho positions (2 and 6). Following dichlorination, the 4-bromo substituent can be selectively removed via reduction, and the anilide hydrolyzed to yield 2,6-dichloroaniline. googleapis.comepo.org The final step would be the iodination of the now-vacant para position using methods described previously, such as those employing iodine and an oxidizing agent or an AgX/I₂ system. uky.eduresearchgate.net

An alternative stepwise synthesis could start with 4-nitroaniline. The process would involve:

Chlorination of 4-nitroaniline to produce 2,6-dichloro-4-nitroaniline. patsnap.comgoogle.comgoogle.com This is typically done with chlorine gas in an acidic medium or with chlorine bleaching liquor. google.comgoogle.com

Reduction of the nitro group to an amino group to form 2,6-dichloroaniline.

Iodination at the para-position to yield the final product, this compound.

This multi-step sequence ensures unambiguous placement of the chloro and iodo substituents.

This approach focuses on modifying an already halogenated precursor to arrive at the target molecule.

The most direct precursor-based method is the electrophilic iodination of commercially available 2,6-dichloroaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the ortho positions are blocked by chlorine atoms, iodination is directed exclusively to the para position.

A simple and scalable method for the para-iodination of sterically hindered anilines, such as 2,6-dialkylanilines, has been developed using molecular iodine in the presence of sodium bicarbonate. researchgate.net This method is reported to give nearly quantitative yields after a simple extraction, making it highly efficient. researchgate.net Given the structural similarity, this protocol is highly applicable to the synthesis of this compound from 2,6-dichloroaniline. The reaction proceeds by adding iodine to a mixture of the aniline and sodium bicarbonate in water. orgsyn.orgguidechem.com

Precursor-Based Synthesis and Transformations

Approaches from Dihaloanilines and Selective Iodination

One common strategy for synthesizing this compound begins with a dihaloaniline precursor, typically 2,6-dichloroaniline. The key step in this approach is the selective iodination at the para-position (C4) of the aniline ring.

Direct iodination of 2,6-dichloroaniline can be challenging due to the deactivating and ortho-, para-directing nature of the existing chloro substituents and the activating, ortho-, para-directing amino group. To achieve high regioselectivity, specific iodinating agents and reaction conditions are employed. A variety of reagents have been utilized for the iodination of aromatic compounds, including iodine monochloride (ICl) and elemental iodine (I2) in the presence of an activating agent. nih.gov For instance, the use of silver salts like silver sulfate (Ag₂SO₄) in conjunction with iodine has been shown to facilitate the iodination of chlorinated aromatic compounds. nih.gov These silver salts activate the iodine molecule, generating a more potent electrophilic iodine species that can effectively substitute at the desired position. nih.gov

The general reaction scheme for this approach is as follows:

Figure 1.

Figure 1.A study on the iodination of 2,6-dialkylanilines demonstrated that molecular iodine can be used effectively to produce 4-iodo-2,6-dialkylanilines in nearly quantitative yields with simple extraction procedures for product isolation. researchgate.net While this study focused on alkyl-substituted anilines, the principles can be extended to chloro-substituted anilines, although the electronic effects of the chloro groups would necessitate different reaction conditions.

Preparation via Diazotization and Iodination of Precursors

An alternative and widely used method for introducing an iodine atom onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction with an iodide salt. This approach offers excellent control over the position of iodination.

In the context of synthesizing this compound, this pathway would start from 2,6-dichloro-4-nitroaniline. The nitro group at the C4 position serves as a precursor to the amino group required for diazotization. The synthesis involves the following key steps:

Reduction of the Nitro Group: The nitro group of 2,6-dichloro-4-nitroaniline is reduced to a primary amino group to yield 2,6-dichloro-1,4-diaminobenzene.

Diazotization: The newly formed amino group at the C4 position is then selectively diazotized using a reagent like sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as sulfuric acid, at low temperatures (typically 0-5 °C). This forms a diazonium salt intermediate.

Iodination: The diazonium salt is subsequently treated with a source of iodide ions, commonly potassium iodide (KI), to replace the diazonium group with an iodine atom, yielding this compound.

A well-documented procedure for a similar transformation involves the diazotization of 2,6-diiodo-4-nitroaniline to prepare 1,2,3-triiodo-5-nitrobenzene. orgsyn.org This method highlights the use of nitrosylsulfuric acid for diazotization of weakly basic amines, a category that includes halogenated nitroanilines. orgsyn.org The process involves dissolving the aniline derivative in concentrated sulfuric acid, adding sodium nitrite, and then treating the resulting diazonium salt with potassium iodide. orgsyn.org

Figure 2.

Figure 2.Mechanistic Investigations of Synthesis

The synthesis of this compound involves fundamental organic reactions whose mechanisms have been extensively studied. Understanding these mechanisms is crucial for optimizing reaction conditions and improving the yield and purity of the final product.

Electrophilic Aromatic Substitution Mechanisms in Halogenation

The introduction of halogen atoms onto the aniline ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, an electrophile (a species that is attracted to electron-rich regions) attacks the electron-rich benzene (B151609) ring of the aniline derivative.

For the iodination of 2,6-dichloroaniline, the electrophile is typically an iodonium ion (I⁺) or a polarized iodine-containing species. The reaction can be summarized in three key steps: masterorganicchemistry.com

Generation of the Electrophile: In many iodination reactions, molecular iodine (I₂) is not electrophilic enough to react directly with a deactivated aromatic ring. Therefore, an oxidant or a Lewis acid is often used to generate a more potent electrophile. masterorganicchemistry.comlibretexts.org For example, nitric acid can be used to oxidize I₂ to I⁺. youtube.com

Nucleophilic Attack by the Aromatic Ring: The π-electrons of the benzene ring of 2,6-dichloroaniline act as a nucleophile, attacking the electrophilic iodine species. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.

The amino group (-NH₂) is a strong activating group and an ortho-, para-director, while the chloro groups (-Cl) are deactivating but also ortho-, para-directing. The directing effects of these substituents collectively favor the substitution at the C4 (para) position.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity, the control of where on a molecule a reaction occurs, is a critical aspect of the synthesis of this compound. The substitution pattern of the final product is determined by the directing effects of the substituents already present on the aniline ring.

In the case of iodinating 2,6-dichloroaniline, the amino group strongly directs incoming electrophiles to the ortho and para positions. The two chloro atoms at positions 2 and 6 block the ortho positions, leaving the para position (C4) as the most favorable site for electrophilic attack. This inherent electronic and steric guidance leads to high regioselectivity for the formation of this compound.

When synthesizing from a 4-substituted precursor, such as 4-bromoaniline, the synthesis involves a sequence of halogenations and a reduction. googleapis.com The initial bromination of an anilide occurs selectively at the para position. Subsequent chlorination is then directed to the ortho positions (2 and 6). Finally, the bromo group at the C4 position is selectively removed by reduction, and the anilide is hydrolyzed to yield the desired 2,6-dichloroaniline. This multi-step process provides excellent control over the final substitution pattern.

Influence of Catalysts and Reaction Conditions on Yield and Purity

The choice of catalysts and reaction conditions plays a pivotal role in determining the yield and purity of this compound.

Catalysts:

Lewis Acids: In electrophilic chlorination and bromination reactions, Lewis acids like FeCl₃ or AlCl₃ are often used to polarize the halogen-halogen bond, making the halogen more electrophilic. masterorganicchemistry.com

Metal Halides: In some chlorination processes, anhydrous metal halide catalysts are employed. It is crucial to maintain anhydrous conditions as water can deactivate these catalysts. googleapis.com

Palladium on Carbon (Pd/C): In synthetic routes involving the reductive dehalogenation of a 4-bromo intermediate, a palladium on carbon catalyst is commonly used with hydrogen gas. googleapis.com The efficiency of this catalyst can be affected by residual chlorine, so careful control of the preceding chlorination step is necessary. googleapis.com

Reaction Conditions:

Temperature: Temperature control is critical to prevent over-halogenation and side reactions. For instance, chlorination reactions are often carried out at temperatures between the freezing point of the mixture and 40°C to avoid the substitution of a bromine atom if present. googleapis.comgoogleapis.com

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Solvents ranging from polar protic (like acetic acid) to non-polar chlorinated hydrocarbons have been used. googleapis.com

Pressure: While many reactions are conveniently run at atmospheric pressure, superatmospheric pressures can sometimes be employed, particularly in catalytic hydrogenation steps. googleapis.comgoogleapis.com

pH: In processes involving diazotization, the acidity of the medium is crucial for the formation of the diazonium salt. In other steps, such as those involving HBr acceptors, a base is added to buffer the system. googleapis.com

The following table summarizes the impact of various catalysts and conditions on the synthesis of halogenated anilines, which are principles applicable to the synthesis of this compound.

| Parameter | Effect on Synthesis |

| Catalyst | |

| Lewis Acids (e.g., FeCl₃) | Activates halogens for electrophilic substitution. |

| Metal Halides | Catalyze chlorination; require anhydrous conditions. googleapis.com |

| Palladium on Carbon | Used for selective reductive dehalogenation. googleapis.com |

| Reaction Condition | |

| Temperature | Controls reaction rate and prevents side reactions like over-halogenation. googleapis.comgoogleapis.com |

| Solvent | Affects solubility and reaction kinetics. googleapis.com |

| Pressure | Can influence the rate of gas-consuming reactions like hydrogenation. googleapis.com |

| pH | Crucial for specific steps like diazotization and for neutralizing acidic byproducts. googleapis.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of organic compounds like this compound is of growing importance to minimize environmental impact and enhance safety. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com

Key principles of green chemistry relevant to the synthesis of this compound include:

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. sphinxsai.com Synthetic routes with fewer steps and higher yields generally have better atom economy.

Use of Safer Solvents and Auxiliaries: Many traditional organic syntheses utilize volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives, such as water, or conducting reactions in solvent-free conditions. wjpmr.com

Design for Energy Efficiency: Synthetic methods should be designed to minimize energy requirements. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. The use of catalysts like Pd/C in the synthesis of related compounds is an example of this principle in action. googleapis.com

Reducing Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and generate waste. googleapis.com However, in some cases, such as the synthesis of 2,6-dichloroaniline from anilide, protection is necessary for regioselectivity. googleapis.com

In the context of the synthetic methodologies for this compound, there are opportunities to apply these principles. For example, exploring enzymatic or biocatalytic methods for halogenation could offer a greener alternative to traditional chemical methods. Additionally, optimizing reaction conditions to reduce energy consumption and solvent use, and developing methods for catalyst recycling, would contribute to a more sustainable synthetic process.

Solvent Selection and Optimization for Reduced Environmental Impact

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of halogenated aromatic compounds have often relied on chlorinated solvents like carbon tetrachloride and chloroform, which are now recognized as toxic and environmentally damaging. acsgcipr.org Research has consequently shifted towards identifying and optimizing greener solvent alternatives for the synthesis of this compound, primarily in the key iodination step of 2,6-dichloroaniline.

The ideal green solvent should be non-toxic, biodegradable, non-flammable, and sourced from renewable feedstocks. Water is an excellent candidate, though the low aqueous solubility of many organic substrates can be a limitation. mdpi.com To overcome this, mixed aqueous-organic systems have been explored. For instance, an environmentally benign protocol for the iodination of activated aromatics has been successfully developed using aqueous methanol. organic-chemistry.org Similarly, aqueous ethanol (B145695) has been employed as a medium for the iodination of anilines and phenols using hydrogen peroxide and sodium periodate, offering an eco-friendly alternative to hazardous solvents. asianpubs.org

| Solvent System | Iodinating Reagent/System | Substrate Type | Key Findings/Environmental Considerations | Reference |

|---|---|---|---|---|

| Aqueous Ethanol | NaIO₄ / H₂O₂ / H₂SO₄ | Anilines, Phenols | Environmentally friendly medium; offers excellent yields of mono-iodinated products. asianpubs.org | asianpubs.org |

| Aqueous Methanol | KI / (NH₄)₂S₂O₈ | Anilines, Phenols | Acid-free method compatible with various oxidizable functional groups; predominantly ortho-monoiodination. organic-chemistry.org | organic-chemistry.org |

| Water | IBX / I₂ | Alkenes and Alkynes | Convenient and eco-friendly method for synthesizing α-iodoketones. mdpi.com | mdpi.com |

| Dichloromethane (DCM) | Ag₂SO₄ / I₂ | Chlorinated Anilines | May offer better regioselectivity compared to alcohols, but is a less environmentally friendly solvent. acsgcipr.orguky.edu | acsgcipr.orguky.edu |

| Ethanol / 1,2-Ethanediol | Ag₂SO₄ / I₂ | Anilines | Can provide significantly better yields than DCM but may result in poorer regioselectivity. uky.edu | uky.edu |

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. The synthesis of this compound from its precursor, 2,6-dichloroaniline, can proceed via several iodination pathways, each with a distinct atom economy.

A common route involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant (e.g., nitric acid, hydrogen peroxide, or sodium percarbonate) is required to oxidize the iodide byproduct (HI or I⁻) back to the electrophilic iodine species (I⁺), allowing for the complete utilization of the iodine atoms. mdpi.org While this improves the iodine utilization, the atoms of the oxidant itself are typically converted into waste products.

To illustrate this, let's compare the theoretical atom economy for two hypothetical iodination routes starting from 2,6-dichloroaniline (C₆H₅Cl₂N) to produce this compound (C₆H₄Cl₂IN).

Route A: Iodination using Iodine Monochloride (ICl)

C₆H₅Cl₂N + ICl → C₆H₄Cl₂IN + HCl

Mass of Reactants: 162.02 (aniline) + 162.35 (ICl) = 324.37 g/mol

Mass of Desired Product: 287.91 g/mol

Atom Economy: (287.91 / 324.37) * 100% = 88.8%

Route B: Iodination using I₂ and Hydrogen Peroxide (H₂O₂)

2 C₆H₅Cl₂N + I₂ + H₂O₂ → 2 C₆H₄Cl₂IN + 2 H₂O

Mass of Reactants: 2 * 162.02 (aniline) + 253.81 (I₂) + 34.01 (H₂O₂) = 611.86 g/mol

Mass of Desired Product: 2 * 287.91 = 575.82 g/mol

Atom Economy: (575.82 / 611.86) * 100% = 94.1%

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Iodination with ICl | 2,6-Dichloroaniline, Iodine Monochloride | This compound | HCl | 88.8% |

| Iodination with I₂ / H₂O₂ | 2,6-Dichloroaniline, Iodine, Hydrogen Peroxide | This compound | H₂O | 94.1% |

| Iodination with N-Iodosuccinimide (NIS) | 2,6-Dichloroaniline, NIS | This compound | Succinimide | 74.2% |

Note: The calculation for the NIS route is based on the reaction: C₆H₅Cl₂N + C₄H₄INO₂ → C₆H₄Cl₂IN + C₄H₅NO₂. The formula weights are 162.02 (aniline), 224.98 (NIS), 287.91 (product), and 99.09 (succinimide). Atom Economy = (287.91 / (162.02 + 224.98)) * 100% = 74.2%.

These calculations demonstrate that synthetic strategies employing oxidants like H₂O₂, where the byproduct is a small, benign molecule like water, can achieve a very high atom economy. This contrasts sharply with routes that use reagents like NIS, which generate significant organic waste.

Development of Catalytic and Reagent-Free Processes

Moving beyond stoichiometric reagents to catalytic and reagent-free systems represents a significant leap forward in green synthesis. Catalytic processes reduce waste by using a small amount of a substance to facilitate the reaction without being consumed. Reagent-free or solvent-free reaction conditions (SFRC) can further minimize waste and simplify product purification. mdpi.com

In the context of producing this compound, research has focused on developing catalytic iodination methods. While direct application to this specific molecule is still emerging, progress with related substrates is promising. For example, a highly efficient aerobic oxyiodination of phenols has been achieved using a copper(II) nitrate catalyst, with molecular oxygen as the ultimate oxidant and water as the solvent. researchgate.net This approach offers high atom economy and avoids stoichiometric chemical oxidants. Disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (DIH) is another avenue being explored. organic-chemistry.org

Visible-light-driven photocatalysis is also emerging as a powerful tool for halogenation under mild conditions, potentially reducing the energy intensity and toxicity associated with traditional methods. mdpi.com Furthermore, metal-free approaches for converting anilines to aryl iodides provide an alternative to classic methods like the Sandmeyer reaction, avoiding the use of metal catalysts and the associated waste streams. organic-chemistry.org

Solvent-free reaction conditions (SFRC) have been successfully applied to the iodination of various aromatic compounds. One such method uses molecular iodine with 30% aqueous hydrogen peroxide under catalyst-free and solvent-free conditions, representing a very green methodology. mdpi.com Another simple and scalable protocol describes the iodination of 2,6-dialkylanilines using just molecular iodine and a saturated sodium bicarbonate solution, resulting in nearly quantitative yields after a simple extraction, avoiding the need for more hazardous reagents like iodine monochloride. researchgate.net These developments pave the way for cleaner, more efficient syntheses of this compound by minimizing or eliminating the need for both hazardous reagents and organic solvents.

Chemical Reactivity and Derivatization of 2,6 Dichloro 4 Iodoaniline

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a key center for a variety of chemical transformations, including condensation, acylation, and diazotization reactions.

Formation of Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (-C=N-). They are typically synthesized through the condensation of a primary amine with an active carbonyl compound like an aldehyde or ketone. organic-chemistry.orggoogleapis.com The amino group of 2,6-dichloro-4-iodoaniline readily participates in such reactions.

Condensation Reactions with Carbonyl Compounds

The reaction of this compound with carbonyl compounds, such as substituted salicylaldehydes, yields Schiff base ligands. For instance, the condensation of this compound with 3,5-diiodosalicylaldehyde (B1329479) in ethanol (B145695) under reflux conditions produces the Schiff base 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine or imine group (-CH=N-). organic-chemistry.orgwikipedia.org

Synthesis and Characterization of Metal Complexes of Schiff Bases

The Schiff bases derived from this compound are versatile ligands capable of coordinating with various metal ions to form stable metal complexes. wikipedia.orgnsf.gov The imine nitrogen and often another donor atom within the Schiff base structure, such as the hydroxyl oxygen from a salicylaldehyde (B1680747) precursor, can bind to a metal center. wikipedia.orgnih.gov

A notable example is the reaction of the Schiff base 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol with lanthanide(III) chlorides, including La(III), Pr(III), Nd(III), Tb(III), and Sm(III). wikipedia.orgnih.gov These reactions, typically carried out by refluxing the Schiff base ligand with the corresponding metal salt in an ethanolic solution, yield inner transition metal complexes. wikipedia.org

Characterization of these complexes is performed using a suite of spectroscopic and analytical techniques to elucidate their structure and properties. wikipedia.orgnih.govepo.org Based on elemental analysis and spectral data, a six-coordinate structure is often proposed for these types of complexes. wikipedia.orgnih.gov The Schiff base typically acts as a neutral bidentate ligand, coordinating to the metal ion through the azomethine nitrogen and the hydroxyl oxygen atom. wikipedia.orgnih.gov

Table 1: Spectroscopic and Analytical Data for a Schiff Base Derived from this compound and its Metal Complexes

| Compound / Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Key IR Bands (cm⁻¹) | Magnetic Moment (B.M.) |

|---|---|---|---|

| Schiff Base Ligand | - | ~1624 (C=N), ~1287 (C-O) | - |

| La(III) Complex | 12.8 | ~1605 (C=N, shifted), ~1315 (C-O, shifted) | Diamagnetic |

| Pr(III) Complex | 13.5 | ~1608 (C=N, shifted), ~1310 (C-O, shifted) | 3.54 |

| Nd(III) Complex | 12.5 | ~1610 (C=N, shifted), ~1312 (C-O, shifted) | 3.61 |

| Sm(III) Complex | 13.8 | ~1600 (C=N, shifted), ~1305 (C-O, shifted) | 1.58 |

| Tb(III) Complex | 14.2 | ~1612 (C=N, shifted), ~1318 (C-O, shifted) | 9.65 |

Data synthesized from findings reported in Rajewar et al. (2014). wikipedia.orgnih.gov

Acylation and Other Nitrogen-Centered Reactions

The amino group of this compound can undergo acylation, a reaction that converts the amine into an amide. This is a common strategy in multi-step syntheses to protect the amino group from unwanted side reactions or to modify its electronic influence on the aromatic ring. googleapis.comgoogleapis.com The reaction typically involves treating the aniline (B41778) with an acylating agent such as acetic anhydride (B1165640) or an acyl chloride. googleapis.compatsnap.com

For example, the acetylation of a substituted aniline with acetic anhydride in an acetic acid solvent yields the corresponding N-acetylated compound, or acetanilide. googleapis.com In the case of this compound, this reaction would produce N-(2,6-dichloro-4-iodophenyl)acetamide. This transformation is crucial in synthetic pathways where subsequent reactions, such as nitration or further halogenation, are required, as the acetamido group is a less activating and more sterically hindering director than the amino group. researchgate.net The amide can later be hydrolyzed back to the free aniline under acidic or basic conditions. googleapis.com

Diazotization Reactions and Subsequent Transformations

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). nih.govgoogle.com The process converts the primary amino group into a diazonium salt (-N₂⁺), which is a highly versatile functional group in organic synthesis. nih.gov

The resulting aryl diazonium salt is an important synthetic intermediate that can be transformed into a wide array of substituents through subsequent reactions. nih.gov For instance, in Sandmeyer-type reactions, the diazonium group can be replaced by halides (Cl, Br), cyanide (CN), or other groups. It is also a key intermediate in the synthesis of azo dyes, which are formed through the coupling of a diazonium salt with an electron-rich aromatic compound. google.com The analogous compound, 2,6-dichloro-4-nitroaniline, is a known intermediate for azo dyestuffs, highlighting the utility of the dichlorinated aniline scaffold in such transformations. google.com

Reactivity of Halogen Substituents (Chlorine and Iodine)

The aromatic ring of this compound is substituted with both chlorine and iodine atoms, which exhibit different reactivities. The carbon-iodine bond is generally weaker and more polarized than the carbon-chlorine bond, making the iodine substituent more susceptible to cleavage and replacement. This differential reactivity is particularly prominent in transition metal-catalyzed cross-coupling reactions.

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with organoboron reagents) and the Heck reaction (with alkenes), the reactivity of aryl halides follows the general trend I > Br > Cl. organic-chemistry.orgorganic-chemistry.orgharvard.edu This is due to the bond dissociation energies and the ease of the initial oxidative addition step in the catalytic cycle. harvard.edu Consequently, this compound can be expected to react selectively at the C4-iodine position, leaving the two C-Cl bonds intact under carefully controlled conditions. nsf.gov This allows for the site-selective introduction of aryl, vinyl, or alkyl groups at the position of the iodine atom. organic-chemistry.orgmdpi.com

Furthermore, the carbon-iodine bond is more prone to reductive cleavage (hydrodehalogenation) than the carbon-chlorine bond. Studies on related iodoanilines have shown that they are highly susceptible to dehalogenation, where the iodine atom is replaced by a hydrogen atom. acs.org This reaction can occur under various reducing conditions, including catalytic hydrogenation. acs.org

Table 2: General Reactivity of Halogen Substituents in this compound

| Halogen Substituent | Position | Relative Bond Strength | Typical Reactivity | Potential Transformations |

|---|---|---|---|---|

| Iodine | C4 | Weaker | High | Palladium-catalyzed cross-coupling (Suzuki, Heck, etc.), Reductive dehalogenation |

| Chlorine | C2, C6 | Stronger | Low | Generally unreactive under conditions that activate the C-I bond |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the key to its utility lies in the differential reactivity of its carbon-halogen bonds. The reactivity of aryl halides in these catalytic cycles generally follows the trend I > Br > OTf >> Cl. Consequently, the carbon-iodine bond at the C4 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the much stronger carbon-chlorine bonds at the C2 and C6 positions. This reactivity difference allows for exceptional chemoselectivity, enabling the selective functionalization of the C4 position while leaving the C-Cl bonds intact.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. organic-chemistry.orglibretexts.orgnih.gov this compound can be selectively coupled with various aryl or vinyl boronic acids at the C4 position. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base like sodium carbonate or potassium phosphate. organic-chemistry.orgstudfile.net This selectivity has been demonstrated in analogous systems; for instance, in 2,6-dihalopurines, coupling occurs preferentially at the more reactive halogen site. wikipedia.org

Heck Reaction: The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govmdpi.com The C-I bond of this compound can be selectively activated to couple with various alkenes, such as acrylates or styrenes, again leaving the chloro substituents untouched. gold-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The high reactivity of the C-I bond in this compound makes it an excellent substrate for Sonogashira coupling. This allows for the introduction of an alkynyl group at the para-position relative to the amino group, a transformation that proceeds under mild conditions. Studies on di-halogenated substrates, such as 2-bromo-4-iodo-quinoline, confirm that the Sonogashira reaction occurs exclusively at the site of the more reactive iodide substituent. rsc.org

The selective reactivity of the C-I bond in these reactions is summarized in the following table:

| Reaction | Coupling Partner | Typical Catalyst/Base | Product Type | Selective Position |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | 4-Aryl-2,6-dichloroaniline | C4 (Iodo) |

| Heck | H₂C=CHR | Pd(OAc)₂ / Et₃N | 4-Alkenyl-2,6-dichloroaniline | C4 (Iodo) |

| Sonogashira | H−C≡C−R | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Alkynyl-2,6-dichloroaniline | C4 (Iodo) |

Nucleophilic Aromatic Substitution (SNAr) with Activated Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike cross-coupling reactions, the SNAr mechanism does not involve metal catalysts. Instead, it proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

For SNAr to occur, two main conditions must be met:

The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. This is necessary to stabilize the negative charge of the Meisenheimer intermediate.

There must be a good leaving group, typically a halide.

In this compound, the amino group (-NH₂) is a powerful electron-donating group by resonance, which enriches the aromatic ring with electron density. This electronic character strongly destabilizes the negatively charged Meisenheimer complex required for the SNAr mechanism, effectively deactivating the ring towards nucleophilic attack. While the chlorine atoms are electron-withdrawing by induction, their effect is overridden by the potent resonance donation from the amino group.

Furthermore, the reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This trend is governed by the electronegativity of the halogen, where a more electronegative atom polarizes the carbon-halogen bond more effectively, making the carbon more electrophilic and susceptible to nucleophilic attack. Therefore, even if the ring were sufficiently activated, the iodine atom would be the poorest leaving group among the halogens present. This reactivity order is the reverse of that observed in palladium-catalyzed cross-coupling reactions. Consequently, this compound is generally considered unreactive towards SNAr reactions under standard conditions.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction for alkyl halides, can also be applied to aryl halides, though often requiring metal catalysis. These reactions allow for the replacement of one halogen atom with another. For aryl halides, copper or nickel catalysts are often employed to facilitate the exchange.

In principle, it could be possible to replace the chlorine or iodine atoms on this compound with other halogens (e.g., bromine or fluorine). However, the relative reactivities of the C-X bonds pose a significant challenge to selectivity. Given the high reactivity of the C-I bond in metal-catalyzed processes, any conditions that facilitate halogen exchange would likely first affect the iodine at the C4 position. Selectively replacing the less reactive chlorine atoms in the presence of the more labile iodine would be synthetically challenging. Conversely, replacing the iodine atom with a less reactive halogen like chlorine could be a potential transformation, although this would reduce the molecule's utility in subsequent cross-coupling reactions.

Directed Functionalization and Selectivity

The substituents on the this compound ring—one amino group and three halogens—exert strong control over the regioselectivity of further chemical transformations, particularly in electrophilic aromatic substitution (EAS).

Ortho- and Para-Directing Effects of Substituents

In electrophilic aromatic substitution, the existing substituents on the ring direct the position of incoming electrophiles. These directing effects are governed by a combination of inductive and resonance effects.

Amino Group (-NH₂): The amino group is a strongly activating substituent due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. This effect significantly stabilizes the carbocation intermediate (the sigma complex), particularly when the attack occurs at the ortho and para positions. Therefore, the amino group is a powerful ortho, para-director.

In this compound, the directing effects are combined:

The primary directing influence is the powerful activating -NH₂ group. It directs incoming electrophiles to its ortho and para positions.

However, the two ortho positions (C2 and C6) are already occupied by chlorine atoms.

The para position (C4) is occupied by the iodine atom.

As a result, all positions strongly activated by the dominant amino group are blocked. Any further EAS reaction would have to occur at the C3 and C5 positions, which are meta to the amino group. Attack at these positions is not favored by the amino group's resonance effect. Furthermore, the collective inductive withdrawal of three halogen atoms deactivates the ring, making further electrophilic substitution reactions difficult to achieve under standard conditions.

Chemo- and Regioselective Transformations

Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the preferential reaction at one position over others. This compound is a prime substrate for demonstrating these principles.

Chemoselectivity: The most significant example of chemoselectivity is the palladium-catalyzed cross-coupling reaction. As discussed in section 3.2.1, the C-I bond is far more reactive than the C-Cl bonds under these conditions. This allows for the selective formation of a new C-C bond at the C4 position without disturbing the chlorine atoms at C2 and C6. Another site of reactivity is the amino group itself, which can undergo selective reactions such as acylation, diazotization (followed by Sandmeyer or related reactions), or alkylation without affecting the halogen substituents under appropriate conditions.

Regioselectivity: The regioselectivity of this molecule is largely defined by its existing substitution pattern.

Synthesis: The synthesis of this compound itself relies on regioselective reactions. For instance, the iodination of 2,6-dichloroaniline (B118687) would be directed to the para position by the strong directing effect of the amino group, leading to the desired product.

Derivatization: As established, cross-coupling reactions are highly regioselective for the C4 position. Electrophilic aromatic substitution, if it can be forced to occur, would be directed to the C3 and C5 positions, though this is synthetically challenging.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govnih.govsciepub.combeilstein-journals.orgorganic-chemistry.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

Anilines are common components in many well-known MCRs, where they serve as the amine source. Given its structure as a primary aromatic amine, this compound is a potential substrate for various MCRs.

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govillinois.eduresearchgate.net this compound can serve as the amine component in this reaction. The reaction would proceed through the initial formation of an imine between the aniline and the aldehyde, which then participates in the subsequent steps of the Ugi cascade. The steric hindrance from the two ortho-chlorine atoms might influence the reaction rate but would not necessarily prevent the reaction. The resulting product would incorporate the 2,6-dichloro-4-iodophenyl scaffold, providing a rapid route to complex, highly functionalized peptidomimetic structures.

A representative Ugi reaction is shown below:

| Reaction Type | Components | Potential Product Scaffold |

|---|---|---|

| Ugi-4CR | This compound, Aldehyde (R¹CHO), Isocyanide (R²NC), Carboxylic Acid (R³COOH) | α-Acylamino amide with a 2,6-dichloro-4-iodophenyl group on the amide nitrogen |

The utility of using this compound in MCRs is twofold: it introduces a sterically hindered and electronically distinct aromatic moiety into the product, and the resulting product retains the reactive C-I bond, which can be used for subsequent post-MCR modifications via cross-coupling reactions. This combination of MCRs and cross-coupling chemistry (a strategy sometimes referred to as "MCR-X") is a powerful approach in diversity-oriented synthesis.

Spectroscopic and Advanced Characterization of 2,6 Dichloro 4 Iodoaniline and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 2,6-dichloro-4-iodoaniline and its derivatives. Each technique offers unique information about the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of a Schiff base derivative of this compound, 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol, the aromatic protons appear as multiplets in the region of δ 6.94-7.23 ppm. rasayanjournal.co.in The azomethine proton (–CH=N) is observed as a singlet at δ 7.91 ppm. rasayanjournal.co.in For 2,5-dichloro-4-iodoaniline (B3142252), a related isomer, the aromatic proton gives a signal at δ 6.85 ppm (s, 1H). nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2,5-dichloro-4-iodoaniline, the observed chemical shifts are δ 145.2, 137.7, 129.4, 118.3, 115.3, and 87.9 ppm. uky.edu

¹⁹F NMR: While ¹H and ¹³C NMR are standard, ¹⁹F NMR would be employed for derivatives of this compound that have been fluorinated, providing specific information about the fluorine environments within the molecule.

Table 1: NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol | ¹H | 6.94-7.23 | m | Aromatic protons |

| 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol | ¹H | 7.91 | s | Azomethine proton |

| 2,5-dichloro-4-iodoaniline | ¹H | 6.85 | s | Aromatic proton |

| 2,5-dichloro-4-iodoaniline | ¹³C | 145.2, 137.7, 129.4, 118.3, 115.3, 87.9 | - | Aromatic & other carbons |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: For a Schiff base derivative of this compound, a broad band around 3446 cm⁻¹ is indicative of the phenolic -OH group. rasayanjournal.co.in The characteristic C=N stretching vibration of the imine group is observed in the region of 1616 cm⁻¹. rasayanjournal.co.in In related chloro-substituted anilines, the NH₂ twisting vibration is typically found between 1060 and 1170 cm⁻¹. researchgate.net

Raman Spectroscopy: In situ Raman spectroscopy can be utilized to monitor reactions and track the influence of the iodine atom on the molecular vibrations. For chloro-substituted anilines, the NH₂ wagging mode has been identified at 606 cm⁻¹ in the Raman spectrum. researchgate.net

Table 2: Vibrational Spectroscopy Data for this compound and its Derivatives

| Compound/Derivative Class | Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| Schiff base derivative | IR | 3446 | Phenolic O-H stretch |

| Schiff base derivative | IR | 1616 | C=N stretch (imine) |

| Chloro-substituted anilines | IR | 1060-1170 | NH₂ twist |

| Chloro-substituted anilines | Raman | 606 | NH₂ wag |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. Schiff base complexes derived from this compound exhibit overlapping absorption bands in both the UV and visible regions of the spectrum. rasayanjournal.co.in Accelerated UV-Vis degradation studies can be conducted to understand the compound's stability under light exposure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.

MS: The mass spectrum of 2,5-dichloro-4-iodoaniline shows a molecular ion peak (M⁺) at an m/z of 287. uky.edu

HRMS: High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula. For 2,5-dichloro-4-iodoaniline, the calculated m/z for [M]⁺ is 286.8766, with the found value being 286.8770, confirming the molecular formula C₆H₄Cl₂IN. uky.edu

Table 3: Mass Spectrometry Data for a Derivative of this compound

| Compound | Technique | Calculated m/z | Found m/z | Formula |

|---|---|---|---|---|

| 2,5-dichloro-4-iodoaniline | HRMS | 286.8766 | 286.8770 | C₆H₄Cl₂IN |

Advanced Characterization Methods

Beyond standard spectroscopic techniques, advanced methods can provide deeper insights into the properties of this compound and its derivatives. For instance, thermogravimetric analysis (TGA) has been used to study the thermal stability of metal complexes derived from Schiff bases of this compound. rasayanjournal.co.inresearchgate.net These studies reveal decomposition patterns and the presence of coordinated or lattice water molecules. rasayanjournal.co.in

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for assessing the thermal stability of compounds and studying their decomposition patterns. For derivatives of this compound, such as metal complexes of its Schiff bases, TGA reveals multi-step decomposition processes. rasayanjournal.co.in These steps often correspond to the loss of coordinated water molecules, followed by the sequential removal of different parts of the organic ligand, and finally ending with the formation of a stable metal oxide residue. researchgate.netrasayanjournal.co.in

For example, the TGA of lanthanide complexes with a Schiff base derived from this compound showed distinct decomposition stages. rasayanjournal.co.in The initial weight loss at lower temperatures (around 160-180 °C) is typically attributed to the removal of coordinated water molecules. rasayanjournal.co.in Subsequent weight losses at higher temperatures correspond to the fragmentation of the organic moiety, such as the loss of halogen atoms and other parts of the ligand structure. rasayanjournal.co.in

Table 2: Multi-step Decomposition of a [Tb(III)] Schiff Base Complex Derived from this compound

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| ~160 | 3.64 | Loss of two coordinated water molecules |

| up to 270 | 10.65 | Removal of chlorine molecules |

| 270 - 450 | 40.04 | Elimination of iodide molecules |

| Data sourced from a study on a Terbium(III) complex. rasayanjournal.co.in |

Cyclic Voltammetry and Electrochemical Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of species in solution. For aniline (B41778) derivatives, CV can elucidate the mechanisms of electrochemical oxidation and reduction. ijcrt.orgresearchgate.net Studies on substituted anilines, such as chloroaniline, in various solvents like acetonitrile (B52724) have been performed to understand their electrochemical behavior. publish.csiro.au The technique involves scanning the potential of a working electrode and measuring the resulting current, providing information on redox potentials and the stability of the species formed. publish.csiro.au

The electrochemical oxidation of substituted anilines is often a complex, multi-step process involving reversible charge-transfer steps followed by irreversible chemical reactions. researchgate.netpublish.csiro.au For instance, the anodic oxidation of 3-chloro-2-methylaniline (B42847) has been shown to be a one-electron transfer process that is controlled by both diffusion and adsorption. ijcrt.org Kinetic parameters, including the electron transfer rate constant and formal potential, can be calculated from the CV data. ijcrt.org While the first reduction steps of some substituted anilines (e.g., nitroanilines) can be reversible, the process for chloroaniline has been reported as irreversible. publish.csiro.au

Table 3: Representative Electrochemical Parameters for a Substituted Aniline

| Parameter | Value | Method of Determination |

| Electron Transfer Coefficient (α) | 0.44 | Cyclic Voltammetry |

| Standard Heterogeneous Rate Constant (k⁰) | 1.22 x 10⁻¹ s⁻¹ | Cyclic Voltammetry |

| Anodic Electron Transfer Rate Constant (kₒₓ) | 9.38 x 10³ s⁻¹ | Cyclic Voltammetry |

| Data from a study on 3-chloro-2-methylaniline. ijcrt.org |

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating complex mixtures and assessing the purity of compounds like this compound. oup.comoup.com HPLC is often preferred for analyzing polar compounds like halogenated anilines as it can be performed without prior derivatization. oup.comthermofisher.com HPLC methods have been developed using C18 reversed-phase columns to successfully separate various halogenated aniline isomers. oup.comoup.com

GC analysis of anilines can be challenging due to their polar nature, often requiring a derivatization step to improve volatility and chromatographic performance. oup.com However, GC coupled with mass spectrometry (GC/MS) is a powerful tool for the identification and quantification of aniline derivatives. researchgate.net Comparative studies have shown that while GC/MS-MS offers higher sensitivity, LC/MS-MS provides a faster analysis without the need for sample extraction, making both techniques valuable for the analysis of halogenated anilines in various matrices. researchgate.net The purity of a synthesized compound can be confirmed by the presence of a single, sharp peak in the chromatogram.

Table 4: Comparison of Chromatographic Techniques for Aniline Derivative Analysis

| Technique | Sample Preparation | Key Advantage | Limitation |

| HPLC-UV/Electrochemical | Direct injection possible | No derivatization needed, sensitive | UV detection can be less sensitive |

| GC-NPD/MS | Often requires derivatization | High resolution and specificity (with MS) | Polar anilines can be difficult to analyze directly |

| LC/MS-MS | Direct injection of water sample | Fast, selective, no extraction needed | Not suitable for some ortho-chloroaniline derivatives |

| Information compiled from multiple sources. oup.comresearchgate.net |

Molar Conductance Measurements

Molar conductance measurements are used to determine whether a metal complex behaves as an electrolyte in a given solvent. The measurements are typically carried out on dilute solutions (e.g., 10⁻³ M) of the complexes in a polar organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). asianpubs.orgresearchgate.net

For Schiff base complexes derived from this compound and other substituted anilines, the measured molar conductance values are often very low. asianpubs.orgresearchgate.net These low values indicate that the complexes are non-electrolytic in nature. arabjchem.orgresearchgate.net This finding suggests that the anions (e.g., chloride) are coordinated directly to the central metal ion within the coordination sphere, rather than existing as free counter-ions in the solution.

Table 5: Molar Conductance of Various Metal(II) Schiff Base Complexes in DMSO

| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature |

| [Fe(III) Complex] | 14 | Non-electrolyte |

| [Cu(II) Complex] | 19 | Non-electrolyte |

| [Ni(II) Complex] | 16.12 | Non-electrolyte |

| [Cd(II) Complex] | 12.60 | Non-electrolyte |

| Data compiled from studies on various Schiff base complexes. researchgate.netscispace.com |

Computational Chemistry and Theoretical Studies on 2,6 Dichloro 4 Iodoaniline

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic and geometric structure of 2,6-Dichloro-4-iodoaniline, offering a detailed picture of its intrinsic properties.

The electronic structure of this compound can be meticulously investigated using methods like Density Functional Theory (DFT) and ab initio calculations. DFT, particularly with hybrid functionals such as B3LYP combined with a basis set like 6-311++G(d,p), is effective for modeling the electron distribution and molecular orbitals of halogenated anilines. These calculations can determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles.

For instance, studies on similar molecules like m-iodoaniline have utilized DFT to analyze their structural and electronic properties. chemrxiv.org The presence of electron-withdrawing halogen substituents (two chlorine atoms and one iodine atom) on the aniline (B41778) ring significantly influences the charge distribution and electronic properties of the molecule. These methods allow for the precise calculation of electronic energy, dipole moment, and polarizability, which are fundamental to understanding the molecule's response to external electric fields and its interaction with other molecules.

Table 1: Representative Theoretical Parameters for Halogenated Anilines Note: This table is illustrative, based on typical results for similar compounds, to demonstrate the type of data generated from DFT calculations.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -1500 to -2000 | Indicates the stability of the molecule's electronic ground state. |

| Dipole Moment (Debye) | 2.0 - 3.5 D | Measures the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| C-N Bond Length (Å) | ~1.40 Å | Reflects the partial double bond character due to resonance with the aromatic ring. |

| C-I Bond Length (Å) | ~2.10 Å | Characterizes the bond between the aromatic carbon and the iodine atom. |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity and kinetic stability. chemrxiv.org A smaller gap suggests a molecule is more reactive and "softer," while a larger gap indicates greater stability and "hardness." chemrxiv.org For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, while the LUMO will be distributed over the aromatic ring, influenced by the electron-withdrawing halogen atoms. Theoretical calculations for related iodoanilines show that the presence of iodine tends to decrease the HOMO-LUMO gap compared to other halogens, suggesting higher reactivity. chemrxiv.org This increased reactivity is crucial for its use in synthetic applications, such as metal-catalyzed cross-coupling reactions.

Table 2: Conceptual Frontier Molecular Orbital (FMO) Data Note: This table presents conceptual values for this compound based on trends observed in related halogenated anilines.

| Orbital | Conceptual Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.0 eV | Highest Occupied Molecular Orbital; associated with the ability to donate electrons (nucleophilicity). |

| LUMO | -1.0 to -1.5 eV | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Energy difference indicating chemical reactivity; a smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is mapped onto the electron density surface, with different colors representing varying electrostatic potentials.

In an MEP map of this compound:

Red/Yellow regions indicate negative electrostatic potential, where electrons are abundant. These areas are susceptible to electrophilic attack. For anilines, the most negative potential is typically localized on the nitrogen atom of the amino group due to its lone pair of electrons.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. The hydrogen atoms of the amino group are expected to be regions of positive potential.

The halogen atoms also influence the MEP. While halogens are electronegative, the iodine atom in particular can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. Computational studies on similar molecules help confirm these patterns of electron density distribution. chemrxiv.orgresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing valuable information about dynamic processes such as conformational changes and intermolecular interactions in condensed phases.

The solid-state structure of this compound is governed by a network of intermolecular forces. solubilityofthings.com Crystal packing studies, often aided by computational analysis of Hirshfeld surfaces, reveal the nature and strength of these interactions.

Key interactions include:

Hydrogen Bonding: The amino (-NH₂) group acts as a hydrogen bond donor, forming N-H···N or N-H···X (where X is a halogen) interactions with neighboring molecules. Studies on para-halogenated anilines show the amino group primarily acts as a donor. researchgate.net

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule. This interaction can be significant in directing the crystal packing.

Van der Waals Forces and π-π Stacking: The aromatic rings can interact through stacking, and dispersion forces are significant due to the large, polarizable iodine and chlorine atoms.

Comparative crystallographic studies show that the crystal packing of 4-iodoaniline (B139537) is distinct from its chloro and bromo analogs, a difference attributed to the larger size and polarizability of the iodine atom. ias.ac.in This highlights the critical role of the specific halogen in determining the supramolecular architecture.

Conformational analysis of this compound involves studying the rotation around single bonds and the geometry of the amino group. The primary conformational flexibility arises from rotation around the C-N bond. Computational studies can determine the energy barriers to this rotation. Furthermore, the planarity of the -NH₂ group relative to the benzene (B151609) ring is an important structural parameter investigated by these methods. researchgate.net

Tautomerism, the interconversion of structural isomers, is a theoretical possibility. For anilines, amine-imine tautomerism could be considered. However, for simple aromatic amines, the amine tautomer is overwhelmingly more stable, and the imine form is not typically observed under normal conditions. Computational studies can quantify this energy difference, confirming the stability of the amine form. In more complex systems, factors like substituents and solvent effects can influence tautomeric equilibria. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For halogenated anilines, including this compound, QSAR studies are crucial for predicting their metabolic fate and potential toxicity. acs.orgwur.nlscispace.com

Detailed research into the QSAR of halogenated anilines has focused on their interaction with metabolic enzymes like cytochrome P450. acs.orgnih.gov One key metabolic process for anilines is 4-hydroxylation, a reaction catalyzed by cytochrome P450. A molecular orbital-based QSAR study investigated this reaction for a series of halogenated anilines. acs.orgnih.gov The study found that the rate of 4-hydroxylation is significantly influenced by the electronic properties of the aniline derivatives. Specifically, the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the partial charge on the aniline nitrogen were identified as critical descriptors. acs.org

QSAR models have been developed to predict the toxicity of anilines and other aromatic compounds to various organisms. nih.govmdpi.com These models often use descriptors such as the 1-octanol/water partition coefficient (log KOW) to account for hydrophobicity, and electronic parameters like the Hammett sigma constant (σ) to quantify the electron-withdrawing or -donating effects of substituents. nih.gov For a series of monosubstituted anilines, a strong correlation was found between their toxicity (log IGC50⁻¹) and log KOW, indicating that hydrophobicity is a primary driver of their polar narcosis mechanism of action. nih.gov For more complex substituted anilines, a combination of hydrophobic, electronic, and steric parameters often yields the best predictive models. scispace.com

The table below summarizes key descriptors used in QSAR/QSPR studies of halogenated anilines and their relevance.

| Descriptor Category | Specific Descriptor | Relevance to Halogenated Anilines |

| Electronic | Energy of HOMO (E-HOMO) | Relates to the ease of oxidation; important for metabolic activation by enzymes like cytochrome P450. acs.org |

| Hammett Sigma Constant (σ) | Quantifies the electron-donating/withdrawing nature of substituents (Cl, I), affecting reactivity and enzyme interactions. nih.govoup.com | |

| Partial Atomic Charges | Indicates the distribution of electrons within the molecule, influencing intermolecular interactions. acs.org | |

| Hydrophobic | 1-Octanol/Water Partition Coefficient (log KOW) | Measures the lipophilicity of the molecule, which governs its transport and accumulation in biological membranes. nih.gov |

| Steric/Topological | Steric Factors | Accounts for the size and shape of the molecule and its substituents, which can influence binding to enzyme active sites. oup.com |

| Molecular Connectivity Indices | Encodes information about the branching and complexity of the molecular structure. ajrconline.org | |

| Thermodynamic | Carbon-Halogen Bond Strength | Influences the rate of dehalogenation reactions, a key metabolic or degradation pathway. oup.com |

These studies collectively demonstrate that the biological activity and properties of this compound can be predicted by considering a combination of its electronic, hydrophobic, and steric characteristics, which are determined by its specific substitution pattern of two chlorine atoms and one iodine atom.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers profound insights into the detailed mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the lowest energy reaction pathways. smu.edu

For halogenated aromatic compounds, computational methods are used to study various reaction types, such as nucleophilic substitution, cross-coupling reactions, and metabolic transformations. researchgate.netconicet.gov.ar The presence of three halogen substituents on the aniline ring of this compound makes it a versatile substrate for reactions like palladium-catalyzed cross-coupling. Computational studies on similar systems have been instrumental in understanding the catalytic cycle, including steps like oxidative addition and reductive elimination, and in designing new, more efficient ligands. scholaris.ca

A key computational approach involves calculating the intrinsic reaction coordinate (IRC), which traces the reaction path from the transition state down to the reactants and products. smu.edu This analysis, combined with methods like the Reaction Path Hamiltonian (RPH), allows a reaction to be broken down into distinct phases:

Contact Phase: Initial van der Waals interaction between reactants.

Preparation Phase: Geometric and electronic distortion of reactants to prepare for bond formation/cleavage.

Transition State Phase(s): The critical point(s) of the reaction where bond breaking and making occur.

Product Adjustment Phase: Relaxation of the newly formed products.

Separation Phase: Diffusion of the products away from each other. smu.edu